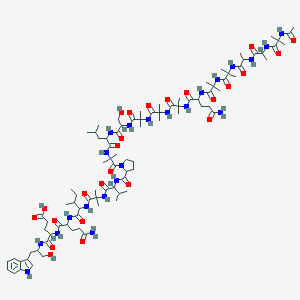

Trichorzianine B

Description

Propriétés

Numéro CAS |

112959-01-0 |

|---|---|

Formule moléculaire |

C91H148N22O25 |

Poids moléculaire |

1950.3 g/mol |

Nom IUPAC |

4-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C91H148N22O25/c1-26-47(6)65(74(129)99-55(33-36-61(92)117)69(124)98-56(35-38-63(119)120)68(123)97-52(43-114)41-51-42-94-54-31-28-27-30-53(51)54)104-79(134)85(12,13)109-75(130)64(46(4)5)103-73(128)60-32-29-39-113(60)83(138)91(24,25)108-72(127)58(40-45(2)3)100-70(125)59(44-115)102-78(133)87(16,17)111-82(137)90(22,23)112-81(136)89(20,21)107-71(126)57(34-37-62(93)118)101-77(132)86(14,15)110-80(135)88(18,19)106-67(122)49(8)95-66(121)48(7)96-76(131)84(10,11)105-50(9)116/h27-28,30-31,42,45-49,52,55-60,64-65,94,114-115H,26,29,32-41,43-44H2,1-25H3,(H2,92,117)(H2,93,118)(H,95,121)(H,96,131)(H,97,123)(H,98,124)(H,99,129)(H,100,125)(H,101,132)(H,102,133)(H,103,128)(H,104,134)(H,105,116)(H,106,122)(H,107,126)(H,108,127)(H,109,130)(H,110,135)(H,111,137)(H,112,136)(H,119,120) |

Clé InChI |

MTJOXVIDHVPJAI-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Séquence |

XAAXXQXXXSLXPVXXQEW |

Synonymes |

trichorzianine B |

Origine du produit |

United States |

Structural Elucidation and Analog Development of Trichorzianine B

Advanced Spectroscopic Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex peptides like Trichorzianine B. researchgate.netomicsonline.org It provides unparalleled insight into the molecular structure at an atomic level. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the intricate structural details of these peptaibols. researchgate.netomicsonline.org

The determination of the amino acid sequence and the three-dimensional conformation of Trichorzianine B has been significantly advanced by the application of a suite of 1D and 2D NMR techniques. nih.gov These methods, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide through-bond and through-space correlations between different nuclei, which are essential for a complete structural assignment. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduemerypharma.com In the context of Trichorzianine B, COSY spectra are crucial for identifying the spin systems of the individual amino acid residues by revealing the connectivity between protons within each residue. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. princeton.eduresearchgate.net HMBC is instrumental in assembling the amino acid sequence by linking the carbonyl carbon of one residue to the amide proton of the next. researchgate.net It also helps in identifying and placing modified or unusual amino acids within the sequence.

The combined application of these NMR techniques provides a comprehensive picture of the primary and secondary structure of Trichorzianine B. The following table summarizes the key applications of these NMR methods in the structural elucidation of Trichorzianine B.

| NMR Technique | Primary Application in Trichorzianine B Analysis | Key Information Provided |

| COSY | Identification of amino acid spin systems | Through-bond proton-proton connectivities within a residue |

| NOESY/ROESY | Sequential amino acid assignment and conformational analysis | Through-space proton-proton proximities, defining the peptide sequence and secondary structure (e.g., α-helix) |

| HMBC | Assembling the peptide backbone and identifying modified residues | Correlations between protons and carbons across peptide bonds |

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptaibols like Trichorzianine B. wikipedia.org It provides precise molecular weight information and, through fragmentation analysis, crucial data for sequence determination. Various MS ionization and analysis methods have been employed to study these complex peptide mixtures.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMSⁿ) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been pivotal in the structural elucidation of Trichorzianine B. nih.govresearchgate.net

ESI-HRMSⁿ: This soft ionization technique is well-suited for analyzing large and thermally labile molecules like peptides. wikipedia.orgwiley-vch.de ESI allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and preserving the intact molecular ion. libretexts.org High-resolution mass analyzers provide highly accurate mass measurements, often to within a few parts per million (ppm), which enables the determination of the elemental composition of the molecule with a high degree of confidence. hilarispublisher.com The "n" in ESI-HRMSⁿ denotes the capability for multiple stages of mass analysis (MS/MS or MSⁿ), which is crucial for detailed structural analysis. researchgate.netresearchgate.net

FAB-MS: This technique involves bombarding a sample dissolved in a non-volatile matrix with a high-energy beam of atoms. nih.gov FAB-MS has been successfully used to determine the molecular weights of the various components of the Trichorzianine B microheterogeneous mixture and to aid in their sequence determination. nih.govcapes.gov.br

The combined use of ESI-HRMSⁿ and FAB-MS provides complementary information for the comprehensive characterization of Trichorzianine B.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. wikipedia.org In an MS/MS experiment, a specific precursor ion (in this case, a particular Trichorzianine B component) is selected, fragmented, and the resulting fragment ions are analyzed. libretexts.org

This process, often achieved through collision-induced dissociation (CID), primarily breaks the peptide bonds, generating a series of fragment ions. harvard.edu These fragments are designated as b-ions if the charge is retained on the N-terminal fragment and y-ions if the charge is retained on the C-terminal fragment. wikipedia.org By analyzing the mass differences between consecutive ions in the b- or y-series, the sequence of amino acids can be deduced. harvard.edu This fragmentation analysis provides definitive confirmation of the amino acid sequence determined by other methods like NMR. nih.govresearchgate.net The application of MS/MS has been crucial in confirming the sequences of the various components of the Trichorzianine B mixture. researchgate.net

Intact-Cell Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for analyzing the metabolic profile of microorganisms, including the production of peptaibols by fungi like Trichoderma. researcher.lifeamazonaws.com This method allows for the direct analysis of microbial cells with minimal sample preparation. researchgate.net

In this technique, whole fungal cells are mixed with a matrix and irradiated with a laser. lcms.cz This process desorbs and ionizes the molecules on the cell surface, including peptaibols. The ions are then accelerated in a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. lcms.cz

Intact-cell MALDI-TOF MS has been effectively used to create a "peptaibol profile" for different Trichoderma species and strains. researcher.lifeamazonaws.com This profiling can reveal the diversity of peptaibols produced by a single organism and has been used to investigate the relationship between the phylogenetic classification of Trichoderma species and their peptaibol production patterns. researcher.life While a strict correlation has not always been found, this technique provides a powerful tool for screening and comparing peptaibol production across different fungal strains. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Sequence Confirmation

Complementary Spectroscopic Techniques for Conformational Analysis (e.g., FTIR, CD)

The three-dimensional structure of peptides like Trichorzianine B is crucial to their function. Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy are powerful tools for analyzing the secondary structure of these molecules in solution. subr.edunih.gov

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the backbone conformation of peptides. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the different types of secondary structures, such as α-helices, β-sheets, and random coils. nih.gov For helical peptaibols, FTIR analysis can help to confirm the presence and type of helical structures. researchgate.net

Determination of Primary and Secondary Structure of Trichorzianine B Isoforms

Amino Acid Sequencing and Analysis of Microheterogeneity

Trichorzianine B, like many peptaibols, is not a single compound but rather a complex mixture of closely related peptides, a phenomenon known as microheterogeneity. nih.govresearchgate.net The separation of these individual isoforms is typically achieved using high-performance liquid chromatography (HPLC). nih.govnih.gov

The amino acid sequences of the isolated Trichorzianine B isoforms have been determined primarily through the use of mass spectrometry, particularly positive ion Fast Atom Bombardment (FAB) mass spectrometry and tandem mass spectrometry (MS/MS). nih.govmdpi.com These techniques provide information about the molecular weight and fragmentation patterns of the peptides, allowing for the deduction of the amino acid sequence. nih.govnih.gov Further confirmation and detailed structural information are often obtained through two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. nih.govmdpi.com

Research has revealed that the microheterogeneity in Trichorzianine B arises from the substitution of amino acids at specific positions within the peptide chain. mdpi.compsu.edu

Elucidation of Specific Amino Acid Substitutions and Their Implications (e.g., Gln-18 vs. Glu-18 differentiation between Trichorzianine A and B)

Beyond the defining Gln-18/Glu-18 substitution, other variations contribute to the microheterogeneity within the Trichorzianine family. These substitutions have been identified at several other positions, as detailed in the table below.

| Position | Common Amino Acid Substitutions | Reference |

| 5 | Aib or Iva | mdpi.compsu.edu |

| 14 | Leu or Val | mdpi.compsu.edu |

| 16 | Ile or Leu | mdpi.compsu.edu |

| 19 (C-terminal amino alcohol) | Pheol or Trpol | mdpi.compsu.edu |

Aib: α-aminoisobutyric acid, Iva: Isovaline (B112821), Leu: Leucine, Val: Valine, Ile: Isoleucine, Pheol: Phenylalaninol, Trpol: Tryptophanol

Synthetic Approaches for Trichorzianine B and its Analogues

Total Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis for Confirmation of Absolute Configuration)

The chemical synthesis of Trichorzianine B and its analogs is essential for confirming the structures determined by spectroscopic methods, including the absolute configuration of the constituent amino acids, and for enabling further structure-activity relationship studies. Solid-Phase Peptide Synthesis (SPPS) is a widely used and efficient methodology for this purpose. uni-kiel.decore.ac.uknih.gov

In SPPS, the peptide is assembled stepwise while one end is anchored to a solid resin support. This approach allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple filtration and washing. For complex peptides like Trichorzianine B, which contain non-standard amino acids, the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is often preferred. uni-kiel.dersc.org

Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Investigations

The investigation into the structure-activity relationship (SAR) of Trichorzianine B, a member of the peptaibol family, relies heavily on the design and synthesis of chemically modified analogues. Peptaibols are characterized by a high content of non-proteinogenic amino acids, such as alpha-aminoisobutyric acid (Aib), and a C-terminal amino alcohol. nih.gov Trichorzianines B (TB) are a microheterogeneous mixture of 19-residue acidic peptides. nih.gov Their primary structural difference from the neutral Trichorzianines A (TA) is the substitution of a Gln-18 residue in TA with a glutamic acid (Glu) in TB, which imparts a negative charge at the C-terminus at neutral pH. nih.govresearchgate.net This fundamental difference is a key starting point for SAR studies, probing the influence of C-terminal charge on membrane interaction and biological activity.

The synthesis of Trichorzianine B analogues, as with other peptaibols like trichogin, is often accomplished using manual solid-phase peptide synthesis (SPPS). nih.gov This method allows for the sequential addition of amino acids, including unnatural ones, to a growing peptide chain anchored to a solid resin. The use of eco-friendly reagents such as Oxyma pure and diisopropylcarbodiimide (DIC) as activating agents has been reported in the synthesis of similar peptaibol analogues. nih.gov

SAR investigations typically involve systematic modifications at various positions within the peptide sequence. Key strategies include:

Amino Acid Substitution: Replacing specific amino acids in the native sequence with other natural or non-natural residues to probe the importance of side-chain properties (e.g., size, polarity, charge) for biological function. For instance, the replacement of Gln with Glu distinguishes TA from TB, highlighting the role of the C-terminal negative charge in modulating interactions with lipid membranes. nih.govresearchgate.net

Modifications of the C-Terminus: Altering the C-terminal amino alcohol or carboxylic acid can significantly impact membrane anchoring and permeability. In the synthesis of related peptaibol analogues, the C-terminus has been modified by coupling with fluorescent dyes like fluorescein (B123965) 5(6)-isothiocyanate (FITC) to study cell internalization. nih.gov

N-Terminal Acylation: The N-terminus of many peptaibols is acetylated. Modifying this acyl group can influence the peptide's hydrophobicity and its interaction with the membrane interface.

These synthetic analogues are then subjected to biological and biophysical assays to correlate structural changes with functional outcomes. For example, the interaction of trichorzianines with model membranes and their ability to induce leakage of vesicular contents are studied to understand their membrane-permeabilizing activity. nih.govjst.go.jp By comparing the activity of the native peptide to its synthetic analogues, researchers can deduce the functional role of specific residues and structural motifs.

Table 1: Examples of Structural Modifications in Peptaibol Analogues for SAR Studies This table is based on common strategies for peptaibol modification; specific synthesized analogues of Trichorzianine B are not widely detailed in the provided search results.

| Modification Strategy | Locus of Modification | Example of Change | Rationale for Investigation |

| Charge Modification | C-Terminus (Position 18) | Gln → Glu | Investigate the role of negative charge on membrane interaction and permeability. nih.govresearchgate.net |

| Hydrophobicity Tuning | N-Terminal Acyl Chain | Acetyl → Octanoyl | Study the effect of N-terminal hydrophobicity on membrane penetration and orientation. researchgate.net |

| Conformational Probing | Peptide Backbone | Gly → Aib | Analyze the importance of helical conformation for channel formation and stability. |

| Labeling for Tracking | C-Terminus | -COOH → -CO-NH-(CH₂)₂-NH-FITC | Enable visualization of peptide internalization and localization within cells. nih.gov |

Strategies for Isotopic and Spectroscopic Labeling in Analog Synthesis

Spectroscopic Labeling involves incorporating chromophores or fluorophores into the peptide sequence. A common strategy is to attach a fluorescent dye, such as fluorescein isothiocyanate (FITC), to the peptide's C-terminus. nih.gov This is typically achieved during solid-phase synthesis by using a resin preloaded with a linker like ethylenediamine, to which the dye is coupled after peptide assembly. nih.gov Such fluorescently labeled analogues are invaluable for microscopy and flow cytometry studies to visualize the peptide's binding to and internalization into cells. Furthermore, the intrinsic fluorescence of aromatic residues, such as the C-terminal tryptophanol in the related Trichorzianine A, can be exploited. nih.gov Changes in the fluorescence emission of this residue upon interaction with lipid vesicles, and its accessibility to aqueous quenchers, provide insights into the peptide's insertion depth and orientation within the membrane. nih.gov For more detailed structural analysis in membrane environments, spectroscopic labels for Nuclear Magnetic Resonance (NMR) can be used, such as incorporating a side-chain-monofluorinated aromatic amino acid for ¹⁹F-NMR analysis, a technique applied to other peptaibols. researchgate.net

Isotopic Labeling is a crucial technique for studies using NMR spectroscopy and mass spectrometry. It involves the replacement of naturally abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N) with heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N). biorxiv.orgnih.gov These labels can be incorporated uniformly or selectively during peptide synthesis.

Uniform Labeling: In this approach, the peptide is synthesized using amino acids that are fully enriched with ¹³C and/or ¹⁵N. This is often achieved through biological expression systems where the organism is grown on a medium containing labeled nutrients. rug.nl For chemical synthesis like SPPS, commercially available fully labeled amino acid precursors are used. Uniform labeling is essential for multidimensional NMR experiments used to determine the three-dimensional solution structure of the peptide.

Selective Labeling: This involves the incorporation of isotopic labels at specific positions in the molecule. For example, specific amino acid types can be labeled, such as the isoleucine, leucine, and valine methyl groups. nih.gov This simplifies complex NMR spectra of larger molecules and allows for the study of side-chain dynamics. nih.gov In the context of Trichorzianine B, selectively labeled amino acids could be incorporated during SPPS to probe the structure and dynamics of specific domains, such as the C-terminal region responsible for its characteristic acidity.

These labeling strategies provide unparalleled molecular-level detail. Isotopic labels allow for the unambiguous assignment of signals in NMR spectra and enable the tracking of metabolic fates via mass spectrometry, while spectroscopic labels provide a means to observe the peptide's interaction with its biological targets in real-time. nih.govnih.gov

Table 2: Summary of Labeling Strategies for Peptaibol Analysis

| Labeling Type | Probe/Isotope | Method of Incorporation | Analytical Technique | Information Obtained |

| Spectroscopic | Fluorescein (FITC) | C-terminal chemical coupling post-synthesis. nih.gov | Fluorescence Microscopy, Flow Cytometry | Peptide localization, cellular uptake. nih.gov |

| Spectroscopic | Tryptophanol (Intrinsic) | Part of the native peptide sequence. nih.gov | Fluorescence Spectroscopy | Membrane binding, insertion depth, orientation. nih.gov |

| Spectroscopic | ¹⁹F-labeled Amino Acid | Incorporation during SPPS. researchgate.net | ¹⁹F-NMR Spectroscopy | Detailed structural and dynamic information in membrane environments. researchgate.net |

| Isotopic | ¹³C, ¹⁵N (Uniform) | SPPS with labeled amino acids or metabolic labeling. rug.nl | NMR Spectroscopy | Full 3D structure determination. nih.gov |

| Isotopic | ¹³C, ¹⁵N (Selective) | SPPS with specific labeled amino acids. nih.gov | NMR Spectroscopy | Probing specific residue dynamics and interactions. nih.gov |

| Isotopic | ²H (Deuterium) | SPPS with deuterated amino acids or growth in D₂O. nih.gov | NMR Spectroscopy | Simplification of spectra for large proteins, studies of dynamics. nih.gov |

Biosynthesis and Regulation of Trichorzianine B Production

Elucidation of Peptaibol Biosynthetic Pathways

The biosynthesis of Trichorzianine B, a member of the peptaibol family, is a complex process that occurs independently of ribosomal machinery. This pathway relies on large, multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs).

Nonribosomal peptide synthetases are modular enzymes that act as assembly lines for the production of a wide array of peptides, including Trichorzianine B. ontosight.airsc.orgresearchgate.net Each module within an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. researchgate.netnih.gov The synthesis of Trichorzianine B, a 19-residue linear peptide, is attributed to a specific NRPS identified as the trichorzianine synthetase. researchgate.net This synthetase is a large enzyme complex that facilitates the step-by-step assembly and modification of amino acids. ontosight.ai

The core catalytic domains of an NRPS module include:

Adenylation (A) domain: This domain selects and activates a specific amino acid as an aminoacyl-O-AMP. researchgate.netnih.gov The substrate specificities of the A-domains are the primary determinants of which amino acid building blocks are incorporated. researchgate.net

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is then covalently attached to this domain. researchgate.netnih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

The modular nature of NRPSs allows for the incorporation of non-proteinogenic amino acids, such as the α-aminoisobutyric acid (Aib) found in Trichorzianine B. ontosight.airesearchgate.net The biosynthesis of these unusual amino acids is often encoded within the same gene cluster as the NRPS. nih.gov The sequence of modules on the NRPS dictates the final sequence of the peptide. rsc.org For instance, the structure of Trichorzianine B, with its acetylated N-terminus and C-terminal amino alcohol, is a direct result of the specific enzymatic activities within the trichorzianine synthetase complex. researchgate.net

The evolution of peptaibol structures, including the variation in length and amino acid composition, is thought to arise from genomic rearrangements within the NRPS genes. researchgate.net This can lead to the production of a microheterogeneous mixture of related peptaibols by a single fungal strain. nih.gov

Radiolabeling studies have been instrumental in elucidating the biosynthetic pathways of peptaibols like Trichorzianine B. The use of isotopically labeled precursors, such as [U-14C]valine, allows researchers to track the incorporation of specific amino acids into the final peptide product. researchgate.net

In experiments with Trichoderma harzianum, the addition of exogenously supplied [U-14C]valine to the culture medium resulted in its incorporation into acetone-soluble compounds that were identified as trichorzianines A1 and B1. researchgate.net This was confirmed by thin-layer chromatography and the subsequent release of [14C]valine after acid hydrolysis of the isolated compounds. researchgate.net These studies provide direct evidence that valine is a precursor for Trichorzianine B biosynthesis.

Furthermore, the incorporation of radioactive valine into these peptaibols was found to be stimulated by the addition of α-aminoisobutyric acid (Aib), a major and characteristic component of peptaibols. researchgate.net This suggests a coordinated regulation of precursor uptake and synthesis. The ability to track the metabolism of labeled amino acids like [U-14C]valine and [U-14C]leucine has been a valuable tool in studying peptide and protein synthesis in various biological systems. sci-hub.senih.gov

Role of Nonribosomal Peptide Synthetases (NRPS) in Trichorzianine B Synthesis

Factors Influencing Trichorzianine B Expression and Production

The production of Trichorzianine B is not constitutive but is influenced by a variety of environmental and genetic factors. These include the composition of the culture medium, the presence of other microorganisms, and the underlying genetic regulatory networks.

The conditions under which Trichoderma species are grown have a significant impact on the profile and quantity of secondary metabolites produced, including Trichorzianine B. mdpi.comresearchgate.net Factors such as nutrient availability, pH, temperature, and light can all modulate peptaibol biosynthesis. researchgate.netgoogle.comresearchgate.net For instance, cultivation in darkness or under reduced light has been shown to favor secondary metabolite production in Trichoderma atroviride, while white light can have an inhibitory effect. mdpi.com

A key strategy for manipulating peptaibol production is the supplementation of the culture medium with specific amino acids. The exogenous supply of certain amino acids can simplify the naturally occurring microheterogeneous mixtures of peptaibols by enhancing the yield of specific isoforms at the expense of others. nih.govresearchgate.net

Table 1: Effect of Exogenous Amino Acid Supplementation on Peptaibol Production

| Supplemented Amino Acid | Effect on Peptaibol Mixture | Reference |

| α-aminoisobutyric acid (Aib) | Stimulated incorporation of [U-14C]valine into trichorzianines. | researchgate.net |

| Glutamic acid (Glu) | Simplified peptide mixtures in T. harzianum. | nih.gov |

| Arginine (Arg) | Simplified peptide mixtures in T. harzianum. | nih.gov |

| Valine (Val) | Supplementation at 8 g/L in a 5 L bioreactor resulted in the highest amounts of peptaibols produced by T. atroviride. | researchgate.net |

This approach not only allows for increased production of a desired peptaibol but also facilitates its purification and subsequent characterization. The application of exogenous amino acids can be a powerful tool in agricultural and biotechnological settings to enhance the production of beneficial metabolites. artal.netnih.gov

The production of Trichorzianine B is intricately linked to the lifestyle of Trichoderma species as mycoparasites. Mycoparasitism involves the detection, attack, and killing of other fungi. nih.govresearchgate.net The expression of genes involved in this process, including those for peptaibol synthesis, is tightly regulated. nih.govmdpi.com

Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have provided significant insights into the genetic regulation of mycoparasitism. When Trichoderma species interact with a prey fungus, a complex signaling cascade is initiated, leading to the differential expression of a large number of genes. nih.govbiorxiv.org

During the initial contact with a fungal prey, such as Botrytis cinerea or Rhizoctonia solani, Trichoderma atroviride upregulates a specific set of genes. nih.gov These genes are involved in various processes, including:

Signal transduction: G-protein coupled receptors and mitogen-activated protein kinase (MAPK) pathways are activated to sense the prey and coordinate the mycoparasitic attack. researchgate.netmdpi.com

Amino acid metabolism and transport: Genes for amino acid biosynthesis and transport are upregulated, likely to provide the necessary building blocks for the synthesis of hydrolytic enzymes and peptaibols. nih.gov

Secondary metabolite biosynthesis: The gene clusters responsible for producing antifungal compounds, including peptaibols, are activated. nih.govnih.gov

Transcriptomic analyses have revealed that Trichoderma can distinguish between pathogenic and beneficial fungi, tailoring its genetic response accordingly. biorxiv.org Mycoparasitism-related genes are specifically expressed in the presence of phytopathogens. biorxiv.org This sophisticated regulatory network ensures that resources are allocated to the production of antifungal compounds like Trichorzianine B when they are most needed, i.e., during antagonistic interactions with other fungi. weizmann.ac.iluky.edu

Cellular and Molecular Mechanisms of Action

Membrane Interaction Studies of Trichorzianine B

Trichorzianine B, like other peptaibols, readily interacts with lipidic membranes. nih.gov These interactions have been extensively studied using model membrane systems such as phospholipid vesicles (liposomes) and planar lipid bilayers. nih.govnih.gov Fluorescence spectroscopy studies have shown that these peptides can bind to lipid vesicles, irrespective of whether the membrane is in a liquid-crystalline or gel state. nih.gov

The interaction of Trichorzianine B with phospholipid bilayers is a critical determinant of its biological activity. nih.gov These peptaibols are amphipathic molecules that can self-assemble and insert into membranes. mdpi.com The nature of the lipid bilayer, including the presence of sterols like cholesterol, can significantly influence the dynamics of this interaction. For instance, the presence of cholesterol in a bilayer can enhance the unfavorable effect of a negative charge on the Trichorzianine B molecule, weakening its interaction and subsequent permeability induction. nih.gov

The interaction with model membranes often leads to a decrease in the accessibility of parts of the peptide to the aqueous phase, as demonstrated by fluorescence quenching experiments. nih.gov This suggests the peptide embeds itself within the hydrophobic core of the membrane. nih.gov The ability of Trichorzianine B to interact with and partition into these model membranes is a foundational aspect of its membrane-disrupting capabilities.

Table 1: Summary of Trichorzianine B Interaction with Model Membranes

| Model Membrane System | Observed Interaction | Key Findings | References |

|---|---|---|---|

| Phospholipid Bilayers | Binding and insertion | Interaction is fundamental to its biological activity. | nih.gov |

| Liposomes (Phospholipid Vesicles) | Binding and induction of leakage | Binds to membranes in both liquid-crystalline and gel states. | nih.govnih.gov |

| Sterol-containing Bilayers | Altered interaction dynamics | Presence of cholesterol can modulate the peptide's interaction, especially for charged analogues. | nih.govnih.gov |

A hallmark of peptaibols, including Trichorzianine B, is their capacity to form voltage-dependent ion channels in lipid bilayers. nih.govnih.gov This channel formation is a primary mechanism through which they disrupt the selective permeability of cell membranes. nih.govapsnet.org The process is initiated by the application of a voltage across the membrane, which triggers a conformational change in the peptide, leading to the opening of a pore. itaca.edu.eswikipedia.org

The formation of these channels allows for the passage of ions across the membrane, disrupting the cell's electrochemical gradients. cabidigitallibrary.org This leads to membrane depolarization and an increase in membrane permeability. apsnet.orgbiomol.com Studies have demonstrated that Trichorzianine B can induce the leakage of entrapped substances from vesicles, confirming its ability to permeabilize membranes. nih.govnih.gov The efficiency of this process is dependent on the concentration of the peptide. researchgate.net

The general mechanism for voltage-gated ion channels involves a voltage sensor, typically a charged segment of the protein, that moves in response to changes in the membrane potential, causing the channel to open or close. itaca.edu.eswikipedia.orgusp.br While Trichorzianine B forms voltage-dependent channels, the specifics of its voltage-sensing mechanism are a subject of ongoing research. The consequence of this channel formation is a non-specific increase in membrane permeability, a key step in its cytotoxic action. nih.gov

Structural features of Trichorzianine B, particularly at its C-terminus, play a crucial role in modulating its interaction with membranes. nih.govnih.gov Trichorzianine B differs from its counterpart, Trichorzianine A, by the substitution of a glutamine residue with a glutamic acid at position 18. nih.gov This results in a negative charge at the C-terminus at neutral pH. nih.govbvsalud.org

This C-terminal negative charge has been shown to weaken the interaction of Trichorzianine B with phospholipid bilayers and reduce its ability to induce permeability compared to the uncharged Trichorzianine A. nih.govbvsalud.org Esterification of the C-terminal carboxyl group, which neutralizes the charge, restores the level of interaction and permeability to that of the uncharged analogue. nih.gov This highlights the significant, and in this case unfavorable, influence of the negative charge on membrane interaction. nih.govbvsalud.org

Furthermore, the nature of the C-terminal amino alcohol (e.g., Tryptophanol vs. Phenylalaninol) also impacts the channel-forming properties. nih.gov For example, the presence of Tryptophanol can lead to a significant increase in the duration of the open state of the ion channel. nih.gov Generally, increased hydrophobicity can enhance the tendency of a peptide to be adsorbed onto a membrane. njit.edu The charge and hydrophobicity of the C-terminal region are therefore critical determinants of the kinetics and efficiency of membrane permeabilization by Trichorzianine B and its analogues. nih.govnjit.edu

Investigation of Voltage-Dependent Ion Channel Formation and Membrane Permeabilization

Elucidation of Cellular Targets and Pathways of Action

The primary cellular target of Trichorzianine B is the cytoplasmic membrane. nih.govapsnet.org By inserting into the membrane and forming ion channels, it disrupts the fundamental barrier function of the plasma membrane. mdpi.comapsnet.org This disruption leads to a loss of membrane potential, a critical component of cellular energy production and signaling. biomol.com

In target organisms, such as the amoeba Dictyostelium discoideum, the interaction of Trichorzianine B with the plasma membrane leads to growth inhibition. nih.gov The peptide's ability to alter membrane permeability is directly linked to its inhibitory effects. nih.govbvsalud.org The disruption of the cytoplasmic membrane affects essential cellular processes that rely on a stable and selectively permeable barrier. microbenotes.com This can include interference with nutrient uptake, waste expulsion, and the maintenance of cellular homeostasis. The integrity of the cytoplasmic membrane is paramount for cell survival, and its compromise by Trichorzianine B is a central aspect of the compound's toxicity to target cells. mdpi.com

The permeabilization of the cytoplasmic membrane by Trichorzianine B ultimately leads to cell lysis and the leakage of cytoplasmic contents. nih.govbvsalud.org The formation of pores or channels in the membrane creates a passage through which intracellular components can escape. cabidigitallibrary.org This loss of cytoplasmic material is a direct consequence of the compromised membrane integrity. mit.edunih.gov

Studies have shown that Trichorzianine B induces the lysis of Dictyostelium discoideum cells. nih.gov This lytic activity is correlated with the peptide's ability to interact with and increase the permeability of the cell's membrane. bvsalud.org The leakage of cytoplasmic contents, driven by the osmotic gradient between the cell's interior and the external environment, is a critical step leading to cell death. mit.edu The process can be visualized as a cytoplasmic condensation followed by the outflow of cellular material through the newly formed membrane defects. nih.gov This mechanism of inducing cytoplasmic leakage is a common feature among membrane-active antimicrobial peptides.

Table 2: Summary of Cellular Effects of Trichorzianine B

| Cellular Effect | Underlying Mechanism | Consequence for Target Organism | References |

|---|---|---|---|

| Disruption of Cytoplasmic Membrane Integrity | Insertion into the membrane and formation of ion channels. | Loss of membrane potential, impaired cellular processes. | nih.govapsnet.orgbiomol.com |

| Induction of Cell Lysis | Large-scale membrane permeabilization. | Cell death. | nih.govbvsalud.org |

| Cytoplasmic Leakage | Formation of pores leading to the outflow of intracellular contents. | Loss of essential molecules and ions, leading to cell death. | nih.govmit.edunih.gov |

Inhibition of Specific Fungal Enzyme Activities (e.g., β-glucan synthase)

Trichorzianine B, a member of the peptaibol family of antibiotics, has been identified as an inhibitor of crucial fungal enzymes, representing a key aspect of its antifungal mechanism. Research has specifically highlighted its ability to disrupt the synthesis of the fungal cell wall by targeting β-1,3-glucan synthase. nih.govasm.org

The fungal cell wall is a vital structure, primarily composed of chitin (B13524) and β-glucans, which provides osmotic protection and structural integrity. The enzyme β-1,3-glucan synthase is essential for the synthesis of β-1,3-D-glucan, a major structural polymer of the cell wall in most pathogenic fungi. patsnap.commdpi.com By inhibiting this enzyme, Trichorzianine B compromises the cell wall's integrity, leading to increased permeability, osmotic stress, and ultimately, cell lysis. patsnap.commdpi.com

In vitro studies have demonstrated that Trichorzianine B, along with its counterpart Trichorzianine A, directly inhibits β-glucan synthase activity in isolated plasma membranes from the phytopathogenic fungus Botrytis cinerea. nih.govasm.org This inhibitory effect was observed to be reversible by the addition of phosphatidylcholine, suggesting an interaction with the phospholipid environment of the fungal membrane where the enzyme is located. nih.govasm.org The inhibition of β-glucan synthase leads to a reduction in the resynthesis of cell wall β-glucans, which enhances the fungicidal activity, particularly when acting synergistically with cell wall-degrading enzymes like β-1,3-glucanase. nih.gov

The table below summarizes the observed inhibition of β-1,3-glucan synthase by Trichorzianines from various fungal species.

| Fungal Species | Inhibitor(s) | Observations |

| Botrytis cinerea | Trichorzianine TA and TB | Showed the highest sensitivity to inhibition, particularly by Trichorzianine TA. asm.org |

| Trichoderma harzianum | Trichorzianine TA and TB | Susceptible to inhibition within the same concentration range as B. cinerea. asm.org |

| Saccharomyces cerevisiae | Trichorzianine TA and TB | Demonstrated inhibition of glucan synthase activity. asm.org |

This targeted enzymatic inhibition is a significant component of the broader antifungal strategy of organisms that produce peptaibols, such as Trichoderma harzianum. nih.gov The disruption of cell wall turnover is considered a major target of this mycoparasitic antagonism. nih.gov Furthermore, the action of Trichorzianine B is often synergistic with hydrolytic enzymes. nih.govresearchgate.netnih.govresearchgate.net For instance, when combined with cell wall degrading enzymes like chitinases and β-1,3-glucanases, the antifungal efficacy of Trichorzianine B is significantly enhanced. nih.govapsnet.org This synergism is explained by the peptaibol's inhibition of the membrane-bound β-1,3-glucan synthase, which prevents the repair of the cell wall, thereby sustaining the disruptive action of the hydrolytic enzymes. nih.gov

Biological Activities and Ecological Roles of Trichorzianine B

Antifungal Activities Against Phytopathogenic Fungi

Trichorzianine B demonstrates notable antifungal properties, particularly against fungi that cause diseases in plants. Its mechanisms of action include the direct inhibition of fungal growth and the enhancement of the effects of other antifungal agents.

Inhibition of Spore Germination and Hyphal Elongation (e.g., Botrytis cinerea, Phytophthora infestans, Cytospora chrysosperma)

Trichorzianine B has been shown to inhibit the spore germination and the elongation of hyphae in several plant pathogenic fungi. oup.com

Botrytis cinerea : This fungus is the causative agent of gray mold, a disease that affects a wide range of plants. nih.gov Research has demonstrated that Trichorzianine B, along with Trichorzianine A1, can inhibit the spore germination and hyphal elongation of B. cinerea. nih.govresearchgate.net The production of these peptaibols by Trichoderma harzianum is stimulated by the cell walls of B. cinerea. nih.gov

Cytospora chrysosperma : This pathogen causes canker diseases in a variety of woody plants. mdpi.comnih.govforestpests.eu Antagonistic assays have shown that extracts containing peptaibols can inhibit the hyphal growth of C. chrysosperma. researchgate.net

The following table summarizes the inhibitory effects of Trichorzianine B on key developmental stages of these phytopathogenic fungi.

| Phytopathogen | Effect | Reference |

| Botrytis cinerea | Inhibition of spore germination and hyphal elongation | nih.govresearchgate.net |

| Phytophthora infestans | Inhibition of sporangia germination | researchgate.netresearchgate.net |

| Cytospora chrysosperma | Inhibition of hyphal growth | researchgate.net |

Synergistic Interactions with Fungal Cell Wall Degrading Enzymes (CWDEs)

When combined, Trichorzianine B and CWDEs exhibit a much higher level of inhibition against fungi like Botrytis cinerea and Fusarium oxysporum than when either component is used alone. apsnet.orgresearchgate.net The effective dose (ED50) for Trichorzianine B1 is significantly lowered when used in conjunction with small amounts of CWDEs. apsnet.org This synergistic relationship is believed to be a key mechanism in the biocontrol processes employed by Trichoderma species. apsnet.orgresearchgate.net The degradation of the fungal cell wall by the enzymes likely facilitates the access of Trichorzianine B to the cell membrane, its primary site of action. researchgate.net

Antimicrobial Activities Beyond Fungi

The biological activity of Trichorzianine B is not limited to fungi; it also exhibits effects against other microorganisms, including certain bacteria and amoeboid organisms.

Activity against Environmental Bacteria (e.g., Staphylococcus albus, Bacillus subtilis)

Trichorzianine B has demonstrated modest antibacterial activity against several Gram-positive bacteria. researchgate.net

Staphylococcus albus : Research has reported that Trichorzianine B shows inhibitory effects against S. albus, with Minimum Inhibitory Concentrations (MICs) ranging between 50 and 200 μg/mL. researchgate.net

Bacillus subtilis : Similar to its activity against S. albus, Trichorzianine B exhibits modest activity against B. subtilis, with MIC values also in the 50 to 200 μg/mL range. researchgate.net

The sensitivity of bacterial strains to trichorzianines can be synergistically enhanced by the partial digestion of the bacterial cell wall, indicating a mechanism that involves disruption of the cell envelope. apsnet.orgresearchgate.net

The table below provides a summary of the antibacterial activity of Trichorzianine B.

| Bacterium | Activity Level | MIC Range (μg/mL) | Reference |

| Staphylococcus albus | Modest | 50-200 | researchgate.net |

| Bacillus subtilis | Modest | 50-200 | researchgate.net |

Impact on Amoeboid Organisms (e.g., Dictyostelium discoideum)

Trichorzianine B has a notable impact on the amoeba Dictyostelium discoideum. nih.gov This organism serves as a model for studying the interaction of peptaibols with eukaryotic cells. researchgate.net The biological activity of Trichorzianine B against D. discoideum is linked to its ability to interact with and alter the permeability of the cell membrane. nih.gov

However, the presence of a negative charge on Trichorzianine B (TB IIIc) weakens its interaction with phospholipid bilayers compared to the uncharged Trichorzianine A (TA IIIc). nih.gov Consequently, Trichorzianine B induces growth inhibition and lysis of D. discoideum at concentrations four times higher than those required for Trichorzianine A. nih.gov This suggests that the interaction with the phospholipid bilayer is a crucial factor in the lytic and inhibitory properties of trichorzianines towards this amoeba. nih.gov

Research on Broad-Spectrum Antimicrobial Potential

Trichorzianine B is part of the peptaibol class of antibiotics, which are known for their broad-spectrum antimicrobial properties. oup.comontosight.ai Research indicates that these compounds, produced by soil fungi like Trichoderma, possess both antibacterial and antifungal capabilities. oup.com The antimicrobial action of peptaibols is generally attributed to their ability to form voltage-dependent ion channels in lipid bilayer membranes, leading to cell permeability changes and eventual lysis. nih.gov

While Trichorzianine B itself has shown specific activities against certain fungi and bacteria, the broader class of trichorzianines and other peptaibols exhibit a wide range of inhibitory effects against various pathogens. oup.comresearchgate.net This suggests a potential for these compounds in the development of new antimicrobial agents. ontosight.ai

Role in Biocontrol Mechanisms and Plant Defense Responses

Contribution to the Antagonistic Action of Trichoderma Species against Plant Pathogens

Trichorzianine B is a member of the peptaibol family of secondary metabolites produced by Trichoderma species, which are well-regarded as biological control agents (BCAs) against a variety of plant pathogenic fungi. nih.govsfu-kras.ruresearchgate.net The antagonistic action of Trichoderma is a multifaceted process involving competition for nutrients and space, mycoparasitism, and the production of antifungal compounds, with trichorzianine B playing a significant role. sfu-kras.rumdpi.comisciii.es

These peptaibols, including trichorzianine B, exhibit direct antimicrobial activity against a range of phytopathogens. mdpi.commdpi.com For instance, trichorzianines A and B, isolated from Trichoderma harzianum, have been shown to inhibit the spore germination and hyphal elongation of plant pathogenic fungi. nih.gov This inhibitory action is often synergistic with the cell wall-degrading enzymes also secreted by Trichoderma. psu.edu The peptaibols are thought to disrupt the integrity of the pathogen's cell membrane, creating pores that lead to the leakage of cellular contents and ultimately, cell death. nih.govresearchgate.net This membrane-disrupting capability enhances the efficacy of hydrolytic enzymes like chitinases and glucanases, which break down the pathogen's cell wall. sfu-kras.ruresearchgate.net

The production of trichorzianine B is part of a complex chemical arsenal (B13267) that allows Trichoderma to effectively outcompete and parasitize pathogenic fungi. nih.gov For example, in dual culture assays, the presence of an inhibition zone between Trichoderma and a plant pathogen often indicates the secretion of antifungal metabolites like trichorzianine B. mdpi.com The ability of Trichoderma to produce these compounds contributes significantly to its success as a biocontrol agent in agricultural settings. researchgate.netisciii.es

Elicitation of Plant Defense Responses and Induced Systemic Resistance (ISR)

Beyond its direct antagonistic effects on pathogens, trichorzianine B plays a crucial role in activating the plant's own defense mechanisms. mdpi.com Peptaibols produced by Trichoderma are recognized by the plant as elicitors, triggering a state of heightened defensive capacity known as Induced Systemic Resistance (ISR). mdpi.comresearchgate.net ISR is a phenomenon where localized induction of resistance by a beneficial microorganism results in a systemic enhancement of resistance against a broad spectrum of pathogens and insect herbivores. symbio.co.ukfrontiersin.orgnih.govuu.nl

When Trichoderma colonizes the plant roots, it releases various metabolites, including trichorzianine B. sfu-kras.ru These compounds can be perceived by the plant, leading to the activation of signaling pathways that regulate defense responses. researchgate.net While the precise receptors for trichorzianine B in plants have not been fully elucidated, the downstream effects involve the activation of complex signaling networks often mediated by plant hormones such as jasmonic acid (JA) and ethylene (B1197577) (ET). symbio.co.uk

The activation of ISR by Trichoderma and its metabolites leads to a variety of defense responses in the plant. These can include the reinforcement of cell walls, the production of pathogenesis-related (PR) proteins like chitinases and glucanases, and the accumulation of antimicrobial compounds called phytoalexins. nih.gov This pre-conditioning of the plant's defenses allows for a faster and more robust response upon subsequent attack by a pathogen. nih.govuu.nl Therefore, trichorzianine B not only acts as a direct weapon against pathogens but also as a signal that prepares the plant for future threats, contributing to a more durable and broad-spectrum disease resistance. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of trichorzianine B is intrinsically linked to its chemical structure. wikipedia.org Structure-activity relationship (SAR) studies aim to understand how specific structural features of the molecule correlate with its biological functions, providing insights into its mechanism of action and potential for modification. researchgate.netazolifesciences.comscienceforecastoa.com

Correlation of Structural Variations with Observed Biological Activity

Trichorzianine B is not a single compound but a microheterogeneous mixture of related peptides. nih.gov These variants, or analogs, differ in their amino acid sequence at specific positions, and these variations have a direct impact on their biological activity. psu.edu Trichorzianines are 19-residue peptaibols, and variations can occur at several positions, including residue 5 (Aib or Iva), residue 14 (Leu or Val), residue 16 (Ile or Leu), and critically for the distinction between trichorzianine A and B, residue 18. psu.edu

The primary difference between trichorzianine A (TA) and trichorzianine B (TB) is the substitution of a glutamine (Gln) residue at position 18 in TA with a glutamic acid (Glu) residue in TB. nih.govnih.gov This seemingly minor change introduces a C-terminal negative charge in trichorzianine B at neutral pH, which significantly influences its interaction with biological membranes. nih.gov Studies have shown that the uncharged trichorzianine A exhibits stronger interaction with phospholipid bilayers and induces membrane permeability more effectively than the negatively charged trichorzianine B. nih.gov Consequently, trichorzianine A generally displays higher biological activity, such as growth inhibition and cell lysis, against certain organisms like the amoeba Dictyostelium discoideum. nih.gov

Investigation of the Role of Specific Amino Acid Residues (e.g., Gln-18/Glu-18, Aib, Iva) in Bioactivity

The specific roles of individual amino acid residues in the bioactivity of trichorzianine B have been a subject of detailed investigation. psu.edunih.gov

Gln-18/Glu-18: As mentioned previously, the substitution of Gln-18 in trichorzianine A with Glu-18 in trichorzianine B is a key determinant of its biological activity. nih.govnih.gov The negative charge of the Glu residue at the C-terminus of trichorzianine B weakens its interaction with lipid membranes compared to the neutral Gln residue in trichorzianine A. nih.gov This difference in interaction directly translates to a lower lytic and inhibitory activity of trichorzianine B in some biological systems. nih.gov This highlights the critical role of the C-terminal charge in modulating the peptide's ability to permeabilize cell membranes.

Aib (α-aminoisobutyric acid): Aib is a non-proteinogenic amino acid that is abundant in peptaibols, including trichorzianine B. nih.govresearchgate.net Its presence is crucial for the formation and stability of the α-helical conformation of the peptide. mdpi.comnih.gov The steric hindrance provided by the two methyl groups on the α-carbon of Aib restricts the conformational freedom of the peptide backbone, promoting a helical structure. This stable helical structure is essential for the voltage-gated ion channel formation in membranes, which is a primary mechanism of their antibiotic action. mdpi.com

Advanced Analytical and Research Methodologies for Trichorzianine B Studies

Methodologies for Quantitative Analysis and Profiling

Accurate quantification and profiling of Trichorzianine B and its related peptaibols in complex biological samples are fundamental for research. High-performance analytical methods provide the necessary sensitivity and specificity for these tasks.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) for Peptaibol Profiling and Relative Quantification

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) has emerged as a powerful tool for the analysis of trichorzianines. researchgate.netnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. It allows for the profiling of multiple peptaibols, including Trichorzianine B, within a single sample. researchgate.net In this method, the sample is first introduced into the liquid chromatograph, where individual components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized by electrospray ionization (ESI). The resulting ions are subjected to two stages of mass analysis (tandem mass spectrometry), which provides a high degree of specificity and allows for the identification and quantification of the target molecules. cuni.cz

Relative quantification, a common application of this technique, involves comparing the abundance of a specific peptide or protein between different samples. This can be achieved through label-free methods, which directly compare the signal intensities of the analyte across runs, or by using isotopic labeling to introduce a mass difference between samples for more precise comparison. nottingham.ac.uk For peptaibol analysis, this methodology has been successfully applied to compare the expression patterns of various trichorzianines in different fungal strains and under different culture conditions. researchgate.netnih.gov

Application of Selected Reaction Monitoring (SRM) Techniques in Mass Spectrometry

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective mass spectrometric technique used for targeted quantification of specific molecules, including peptaibols like Trichorzianine B. researchgate.netcuni.czwikipedia.org This method is typically performed on a triple quadrupole mass spectrometer. cuni.cz In an SRM experiment, the first quadrupole is set to select a specific precursor ion (an ion of a particular mass-to-charge ratio) corresponding to the target analyte. This precursor ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to monitor a specific fragment ion produced from the precursor. cuni.cz This two-stage mass filtering provides exceptional selectivity, minimizing interference from other components in the sample matrix. cuni.cz

The specific pair of precursor and fragment ion masses is referred to as a "transition." cuni.cz For robust quantification, multiple transitions are often monitored for each target compound. researchgate.net The intensity of the SRM signal is directly proportional to the amount of the target analyte present in the sample, allowing for accurate relative and absolute quantification. nih.gov This targeted approach makes SRM particularly well-suited for studying the expression levels of specific trichorzianines in complex biological extracts. researchgate.netnih.gov

Solid-Phase Extraction (SPE) for Efficient Sample Enrichment and Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that is crucial for the successful analysis of Trichorzianine B from complex matrices like fungal culture filtrates. researchgate.netsigmaaldrich.com The primary goals of SPE are to remove interfering substances and to enrich or concentrate the analytes of interest before instrumental analysis. thermofisher.comscioninstruments.com This process significantly improves the quality of analytical results by reducing sample complexity and enhancing detection sensitivity. thermofisher.com

The SPE process involves several steps:

Conditioning: The solid sorbent material within the SPE cartridge is activated with a solvent to ensure reproducible retention of the analyte. scharlab.com

Loading: The sample is passed through the conditioned sorbent, and the analytes of interest are retained on the sorbent material. scioninstruments.com

Washing: The sorbent is washed with a solvent that removes interfering compounds but leaves the analytes bound to the sorbent. scioninstruments.com

Elution: A different solvent is used to disrupt the interactions between the analytes and the sorbent, allowing the purified and concentrated analytes to be collected. scioninstruments.com

For the analysis of peptaibols like trichorzianines, C18 cartridges are commonly used. researchgate.net The hydrophobic nature of the C18 sorbent effectively retains the relatively nonpolar peptaibols, while more polar contaminants are washed away. Studies have shown high recovery rates for trichorzianines using this method, typically ranging from 72-97%. researchgate.netnih.gov

In Vitro Experimental Systems for Biological Activity Assessment

To understand the biological functions of Trichorzianine B, various in vitro experimental systems are employed. These assays provide valuable insights into its antifungal properties and its interactions with cellular membranes.

Assays for Inhibition of Spore Germination and Hyphal Elongation

A primary method for assessing the antifungal activity of compounds like Trichorzianine B is to measure their effect on fungal spore germination and subsequent hyphal elongation. researchgate.netnih.gov These assays are fundamental to understanding the potential of a compound to control fungal growth.

In a typical spore germination assay, fungal spores are incubated in a suitable growth medium in the presence of varying concentrations of the test compound. google.com After a specific incubation period, the percentage of germinated spores is determined by microscopic observation. google.com Similarly, hyphal elongation assays measure the length of the germ tubes or hyphae that develop from the germinated spores. researchgate.net The inhibition of these processes is a direct indicator of the compound's antifungal potency. nih.govasm.org Research has demonstrated that purified trichorzianines, including Trichorzianine B1, can inhibit both spore germination and hyphal elongation of pathogenic fungi such as Botrytis cinerea. nih.govmdpi.com

| Biological Process | Observed Effect | Target Organism | Reference |

|---|---|---|---|

| Spore Germination | Inhibition | Botrytis cinerea | nih.gov |

| Hyphal Elongation | Inhibition | Botrytis cinerea | nih.gov |

Membrane Permeabilization and Ion Channel Activity Assays in Model Systems

The biological activity of many peptaibols, including trichorzianines, is linked to their ability to interact with and disrupt cell membranes. nih.govnih.gov This is often investigated using model membrane systems and assays that measure membrane permeabilization and ion channel formation.

Membrane permeabilization assays assess the ability of a compound to create pores or otherwise disrupt the integrity of a lipid bilayer, leading to the leakage of cellular contents. nih.govnih.gov One common method involves encapsulating a fluorescent dye, such as carboxyfluorescein, within liposomes (artificial lipid vesicles). nih.gov If the test compound permeabilizes the liposome (B1194612) membrane, the dye is released and its fluorescence can be measured. Studies have shown that trichorzianines can induce leakage of entrapped materials from such vesicles. nih.gov The interaction and subsequent permeability induced by trichorzianines are believed to be central to their lytic and inhibitory properties. nih.gov

Co-culture and Dual Culture Methods for Investigating Antagonistic Interactions

Advanced research into the antagonistic properties of the peptaibol Trichorzianine B relies heavily on in vitro interaction assays, primarily co-culture and dual culture methods. These techniques are fundamental for simulating the competitive microbial environment where the production of secondary metabolites, such as Trichorzianine B, is often induced as a defense or attack mechanism. By growing Trichoderma harzianum, the primary producer of Trichorzianine B, in direct or indirect contact with a pathogenic fungus, researchers can elucidate the role of this compound in mycoparasitism and antibiosis.

Dual Culture Assays: A Primary Screening Tool

The dual culture technique is a straightforward yet powerful method to observe and quantify the antagonistic potential of T. harzianum against various plant pathogens. In this method, a mycelial plug of T. harzianum and a target pathogen, such as Botrytis cinerea, Fusarium oxysporum, or Rhizoctonia solani, are placed at opposite ends of a petri dish containing a suitable growth medium like Potato Dextrose Agar (PDA). researchgate.netprimescholars.com As the two fungal colonies grow towards each other, a visible interaction zone forms.

Researchers assess antagonism by measuring the inhibition of the pathogen's radial growth and observing the nature of the interaction. researchgate.netprimescholars.com The formation of an inhibition zone, a clear area between the two colonies, strongly suggests the secretion of antifungal metabolites by T. harzianum. mdpi.com Studies have demonstrated that during these confrontational assays, the production of the peptaibol class of antibiotics, which includes Trichorzianines, is significantly increased. nih.govresearchgate.net This upregulation is a direct response to the presence of the competing fungus, highlighting the role of these compounds in chemical warfare at the microbial level.

Co-culture and Induced Production of Trichorzianine B

While dual culture assays visually demonstrate antagonism, co-culture methods, particularly using cell components of the pathogen, provide more specific insights into the induction of Trichorzianine B biosynthesis. A pivotal study investigated the molecular mechanisms of antagonism by incubating T. harzianum mycelia in a medium supplemented with purified cell walls from the phytopathogen Botrytis cinerea. nih.gov This simulated interaction triggered a significant response in T. harzianum, leading to the parallel formation of cell wall-degrading enzymes and peptaibol antibiotics, specifically identified as Trichorzianines A1 and B1. nih.govresearchgate.net

To confirm the synthesis of these peptaibols, researchers used radiolabeling techniques. By adding [U-¹⁴C]valine, an amino acid precursor, to the culture, they could track its incorporation into acetone-soluble compounds that were chromatographically identified as Trichorzianines. nih.gov This experiment definitively proved that chemical signals from the pathogen's cell wall are sufficient to induce the production of Trichorzianines.

Synergistic Interactions in Co-culture Findings

The table below summarizes the synergistic antifungal activity observed between Trichorzianine B1 and a chitobiohydrolase enzyme from T. harzianum against B. cinerea, based on data from such interaction studies.

| Compound/Enzyme | Concentration | Inhibition of B. cinerea Spore Germination (%) |

| Trichorzianine B1 | 20 µg/mL | 25 |

| Chitobiohydrolase | 50 µg/mL | 15 |

| Trichorzianine B1 + Chitobiohydrolase | 20 µg/mL + 50 µg/mL | 60 |

This table is generated based on findings that demonstrate the synergistic effect between peptaibols and cell wall-degrading enzymes, illustrating that their combined effect is greater than the sum of their individual effects. nih.gov

Mentioned Compounds and Organisms

| Name | PubChem CID |

| Trichorzianine B | Not available as a discrete structure; often found as a mixture (e.g., Trichorzianine 1938, CID: 163114856) nih.gov |

| Trichorzianine A | Not available as a discrete structure; often found as a mixture. |

| Valine | 6287 |

| Trichoderma harzianum | Not available (organism/species complex) nih.gov |

| Botrytis cinerea | Not available (organism/species complex); produces metabolites like Botrydial (CID: 185781) oup.comnih.gov |

| Fusarium oxysporum | Not available (organism/species complex) nih.gov |

| Rhizoctonia solani | Not available (organism/species complex) nih.gov |

Q & A

Q. What experimental methodologies are recommended for elucidating the mechanism of action of Trichorzianine B in antifungal studies?

To investigate Trichorzianine B’s antifungal mechanism, employ a combination of in vitro assays (e.g., minimum inhibitory concentration [MIC] testing) and molecular techniques (e.g., fluorescence microscopy to observe membrane disruption). Include controls such as known antifungal agents (e.g., amphotericin B) and validate results via dose-response curves and statistical analysis (e.g., ANOVA for significance testing). Ensure replication of experiments across multiple fungal strains to assess broad-spectrum efficacy .

Q. How should researchers design experiments to assess Trichorzianine B’s cytotoxicity in mammalian cell lines?

Q. What are the best practices for synthesizing and characterizing Trichorzianine B analogs to explore structure-activity relationships (SAR)?

Follow protocols for solid-phase peptide synthesis (SPPS) or microbial fermentation (if derived from Trichoderma spp.), with purification via HPLC and structural confirmation using NMR and high-resolution mass spectrometry (HRMS). For SAR, systematically modify functional groups (e.g., hydrophobic side chains) and correlate changes with bioactivity data. Publish full synthetic details in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on Trichorzianine B’s efficacy across different fungal species be resolved?

Perform a meta-analysis of existing studies using PRISMA guidelines to identify variables causing discrepancies (e.g., fungal strain variability, assay conditions). Replicate experiments under standardized conditions (e.g., CLSI guidelines) and apply multivariate statistical models to isolate factors influencing efficacy. Transparently report limitations, such as differences in fungal membrane composition or experimental protocols .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, proteomics) to study Trichorzianine B’s mode of action?

Use bioinformatics pipelines (e.g., Gene Ontology enrichment, KEGG pathway analysis) to identify gene/protein clusters affected by Trichorzianine B exposure. Validate hypotheses with targeted knockout strains (e.g., CRISPR-Cas9) or chemical inhibitors. Ensure raw data is deposited in public repositories (e.g., NCBI GEO) with metadata aligned with FAIR principles .

Q. How should researchers address challenges in quantifying Trichorzianine B’s bioavailability in in vivo models?

Employ pharmacokinetic (PK) studies using LC-MS/MS for plasma/tissue quantification, with sampling at critical timepoints (e.g., Tmax, Cmax). Include vehicle controls and account for metabolic degradation via metabolite profiling. Use non-compartmental analysis (NCA) for AUC calculations and physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Methodological Frameworks

What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on Trichorzianine B’s ecological roles?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess if the study addresses gaps in Trichorzianine B’s ecological interactions (e.g., soil microbiome modulation). For clinical relevance, use PICO (Population: fungal pathogens; Intervention: Trichorzianine B; Comparison: standard antifungals; Outcome: MIC reduction) to structure hypotheses .

Q. How can systematic review methodologies improve the reproducibility of Trichorzianine B research?

Conduct systematic searches across PubMed, Web of Science, and EMBASE using Boolean operators (e.g., "Trichorzianine B AND (antifungal OR mechanism)"). Screen studies using predefined inclusion/exclusion criteria (e.g., peer-reviewed, in vivo data). Assess bias via ROBINS-I tool and synthesize data using RevMan for meta-analysis .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing Trichorzianine B’s synergistic effects with other antifungals?

Use the Chou-Talalay combination index (CI) to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Validate with isobolograms and dose-reduction plots. Report 95% confidence intervals and use software (e.g., CompuSyn) to minimize manual calculation errors .

Q. How should researchers handle contradictory results in Trichorzianine B’s stability under varying pH conditions?

Apply triangulation by repeating experiments using independent methods (e.g., HPLC for chemical stability, bioassays for retained activity). Use response surface methodology (RSM) to model pH-dependent degradation kinetics and identify optimal storage conditions. Disclose all raw data and analytical parameters (e.g., column type, mobile phase) to facilitate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.